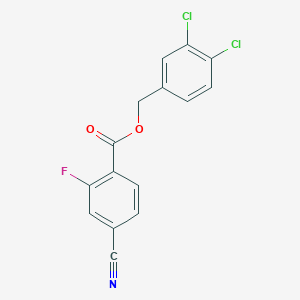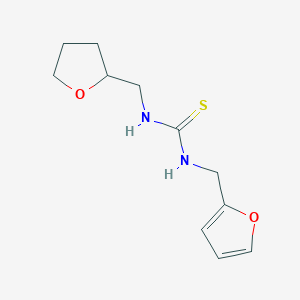
2-(1-adamantyl)-N-pyridin-3-ylacetamide
Übersicht
Beschreibung
2-(1-adamantyl)-N-pyridin-3-ylacetamide is a compound that features an adamantane moiety linked to a pyridine ring via an acetamide group. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-pyridin-3-ylacetamide typically involves the reaction of 1-adamantylamine with 3-pyridinecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-adamantyl)-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyridine ring.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-adamantyl)-N-pyridin-3-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of 2-(1-adamantyl)-N-pyridin-3-ylacetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and potentially altering cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral drug similar to amantadine.
Uniqueness
2-(1-adamantyl)-N-pyridin-3-ylacetamide is unique due to the presence of both the adamantane and pyridine moieties, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-16(19-15-2-1-3-18-11-15)10-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,11-14H,4-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIQBIWISBUJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B4136874.png)


![2-(1-adamantyl)-N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4136917.png)
![1-[4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone](/img/structure/B4136921.png)
![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B4136932.png)
![2-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4136937.png)
![2-{4-[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]TETRAHYDRO-1-PYRAZINYL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B4136938.png)
![2-(4-chloro-2-nitrophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4136939.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-nitrobenzamide hydrochloride](/img/structure/B4136940.png)

![2-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136948.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4136965.png)
![N-{[(2-hydroxyethyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B4136966.png)
